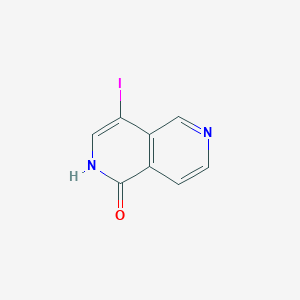

4-Iodo-2,6-naphthyridin-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

4-iodo-2H-2,6-naphthyridin-1-one |

InChI |

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |

InChI Key |

PLAATOPQMCZIRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 2,6 Naphthyridin 1 Ol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-Iodo-2,6-naphthyridin-1-ol suggests several plausible disconnection pathways. The most straightforward approach involves the late-stage introduction of the iodine atom at the C4 position. This leads to the key precursor, 2,6-naphthyridin-1-ol. This precursor can be further disconnected to reveal simpler, more readily available starting materials.

One common strategy for the synthesis of naphthyridinones involves the annulation of a second pyridine (B92270) ring onto an existing pyridone or aminopyridine core. nih.govmdpi.com Following this logic, 2,6-naphthyridin-1-ol can be retrosynthetically disconnected across the C4-C4a and N2-C3 bonds. This reveals a substituted pyridine precursor, such as a 4-aminonicotinic acid derivative, which can then be cyclized with a suitable three-carbon synthon.

Alternatively, disconnection at the N2-C1 and C4a-C5 bonds suggests a strategy starting from a 3-substituted pyridine that already contains the necessary functionality for the second ring closure. This could involve an intramolecular cyclization of a suitably functionalized pyridine derivative.

Based on these considerations, a primary synthetic strategy would involve the initial synthesis of 2,6-naphthyridin-1-ol, followed by a regioselective iodination at the C4 position. The identification of robust methods for both the construction of the naphthyridine core and the subsequent iodination is therefore crucial.

Classical and Modern Approaches to Naphthyridine Core Construction

The construction of the 2,6-naphthyridine-1-ol core can be achieved through various synthetic methods, ranging from classical condensation reactions to modern cross-coupling strategies.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems like naphthyridines. A plausible route to 2,6-naphthyridin-1-ol involves the condensation of a 4-aminopyridine (B3432731) derivative with a malonic acid equivalent, followed by intramolecular cyclization. For instance, the reaction of a 4-aminonicotinic acid derivative with diethyl malonate in the presence of a base such as sodium ethoxide can lead to the formation of the naphthyridinone ring system. nih.govmdpi.com

Another approach involves the cyclization of a 4-cyano-3-pyridylacetonitrile precursor. derpharmachemica.com While this method directly leads to a substituted 2,6-naphthyridine (B1209661), modifications would be necessary to introduce the 1-ol functionality. A potential pathway could involve the hydrolysis of a nitrile group at a position that would subsequently form part of the second ring, followed by cyclization.

A novel method for naphthyridinone synthesis involves an enamine cyclization pathway. acs.org This strategy could be adapted for the synthesis of the 2,6-naphthyridin-1-ol core, potentially offering good control over substitution patterns.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Aminonicotinic acid derivative | Diethyl malonate, NaOEt, EtOH, reflux | Substituted 2,6-naphthyridin-1,3-diol | nih.govmdpi.com |

| 4-Cyano-3-pyridylacetonitrile | HBr, microwave irradiation | 3-Amino-1-bromo-2,6-naphthyridine | derpharmachemica.com |

| Substituted enamine | Acid or base catalysis | Naphthyridinone derivative | acs.org |

Modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for the construction of complex heterocyclic scaffolds. While often employed for the functionalization of a pre-existing naphthyridine ring, these methods can also be utilized in the ring-forming step. nih.gov

For instance, a palladium-catalyzed intramolecular Heck reaction of a suitably substituted vinyl halide on a pyridine ring could be envisioned for the formation of the 2,6-naphthyridin-1-ol core. Similarly, a Suzuki or Stille coupling could be employed to first link two pyridine precursors, followed by a subsequent cyclization step to form the bicyclic system.

Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of halogenated naphthyridines with various organometallic reagents. nih.gov This highlights the utility of halogenated naphthyridine intermediates, which can be synthesized and then further elaborated using cross-coupling chemistry.

| Reaction Type | Catalyst | Reactants | Potential Application | Reference |

| Intramolecular Heck | Pd(OAc)₂, PPh₃ | Substituted vinyl halide on a pyridine | Ring closure to form the second pyridine ring | General Heck Reaction Principles |

| Suzuki Coupling | Pd(PPh₃)₄, base | Pyridine boronic acid and a halogenated pyridine | Formation of a bipyridine precursor for cyclization | General Suzuki Reaction Principles |

| Cobalt-catalyzed Coupling | CoCl₂ | Halogenated naphthyridine and Grignard reagent | Functionalization of the naphthyridine core | nih.gov |

Regioselective Iodination Techniques

With the 2,6-naphthyridin-1-ol core in hand, the final step is the regioselective introduction of an iodine atom at the C4 position. The electronic nature of the naphthyridinone ring, with the electron-donating character of the hydroxyl group and the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, will dictate the regioselectivity of electrophilic substitution reactions.

Direct electrophilic iodination is a common method for introducing iodine onto aromatic and heteroaromatic rings. The choice of iodinating agent and reaction conditions is critical to achieve the desired regioselectivity. For electron-rich systems, molecular iodine (I₂) in the presence of an oxidizing agent is often effective.

Commonly used reagents for electrophilic iodination include N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine in combination with reagents such as nitric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), or silver salts. nih.govlookchem.comacs.org The directing effect of the 1-ol group in 2,6-naphthyridin-1-ol is expected to activate the C4 position towards electrophilic attack.

| Iodinating Reagent | Conditions | Substrate Type | Key Features | Reference |

| N-Iodosuccinimide (NIS) | Acidic or neutral | Activated aromatic rings | Mild and selective | nih.gov |

| I₂ / Oxidizing Agent (e.g., HNO₃, CAN) | Varies | Aromatic and heteroaromatic compounds | Strong electrophilic iodine source | lookchem.com |

| I₂ / Silver Salt (e.g., Ag₂SO₄) | Varies | Phenols and other activated systems | Can influence regioselectivity | nih.govacs.org |

In cases where direct electrophilic iodination lacks regioselectivity or is otherwise problematic, metal-catalyzed methods can provide a powerful alternative. Palladium- or copper-catalyzed reactions are commonly employed for the iodination of aromatic and heteroaromatic compounds.

These methods often proceed via an initial C-H activation step, followed by reaction with an iodine source. Alternatively, a directed metalation approach can be utilized, where a directing group on the substrate guides a metal to a specific C-H bond for subsequent functionalization. While specific examples for the C4 iodination of 2,6-naphthyridin-1-ol may not be extensively documented, analogous reactions on related heterocyclic systems provide a strong precedent for the feasibility of this approach.

For instance, copper-catalyzed iodination of arenes and heterocycles has been reported using various copper salts and iodine sources. acs.org These methods can offer high regioselectivity, often complementary to that observed in direct electrophilic substitutions.

Advanced Reagents and Conditions for Iodo-Functionalization

The introduction of an iodine atom at the C4 position of the 2,6-naphthyridin-1-ol ring is a critical step that requires precise control of regioselectivity. Direct C-H iodination of heteroaromatic compounds has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. For pyridone and quinolone systems, which are structurally analogous to the 2,6-naphthyridin-1-ol core, radical-based C-H iodination protocols have proven effective. researchgate.netnih.govrsc.orgrsc.org

One such advanced methodology involves the use of molecular iodine (I₂) in the presence of an oxidant. A plausible mechanism for the C4-iodination of 2,6-naphthyridin-1-ol would likely proceed through a radical pathway. The reaction conditions typically involve heating the substrate with iodine and a suitable radical initiator in an appropriate solvent. The choice of oxidant and reaction conditions is crucial for achieving high regioselectivity and yield.

A representative set of reagents and conditions for the C-H iodination of pyridone-like systems is detailed in the table below. These conditions can be adapted and optimized for the specific case of 2,6-naphthyridin-1-ol.

| Reagent System | Oxidant | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| I₂ | K₂S₂O₈ | TFA/H₂O | 130 | 60-85 | researchgate.net |

| NaI | (NH₄)₂S₂O₈ | CH₃CN | 80 | 55-75 | researchgate.net |

| I₂ | H₅IO₆ | CH₂Cl₂ | Reflux | 11-79 | mdpi.com |

The regioselectivity of the iodination is influenced by the electronic properties of the naphthyridinone ring. The pyridone-like part of the molecule directs the electrophilic or radical substitution, and theoretical calculations on related systems suggest a preference for functionalization at positions ortho or para to the existing substituents. In the case of 2,6-naphthyridin-1-ol, the C4 position is electronically activated, making it a favorable site for iodination.

Derivatization and Functional Group Interconversion at the 1-Hydroxyl Position

The 1-hydroxyl group of this compound exists in tautomeric equilibrium with its corresponding keto form, 2,6-naphthyridin-1(2H)-one. This hydroxyl group provides a valuable handle for further molecular modifications through various derivatization reactions.

Esterification: The hydroxyl group can be readily converted to an ester through acylation. Standard esterification methods, such as the Fischer esterification, can be employed, although milder conditions are often preferred to avoid side reactions. A common and efficient method is the reaction with an acid anhydride (B1165640) or acyl chloride in the presence of a base or an acid catalyst. For instance, treatment with acetic anhydride in the presence of a catalytic amount of acid can yield the corresponding acetate (B1210297) ester. nih.govorganic-chemistry.orgresearchgate.net Solvent-free esterification under microwave irradiation or using mechanochemistry represents a greener alternative. nih.gov

Etherification: The synthesis of ethers from the 1-hydroxyl group is typically achieved via the Williamson ether synthesis. nih.gov This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of base and solvent is critical to ensure efficient O-alkylation over potential N-alkylation of the naphthyridinone ring. nih.govjuniperpublishers.com

A summary of representative conditions for these transformations is provided below.

| Reaction | Reagents | Catalyst/Base | Solvent | Conditions |

| Esterification | Acetic Anhydride | H₂SO₄ (cat.) | None | Heat |

| Esterification | Acetyl Chloride | Pyridine | Dichloromethane | Room Temperature |

| Etherification | Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 0 °C to Room Temp. |

| Etherification | Ethyl Bromide | Potassium Carbonate | Dimethylformamide | Heat |

The 1-hydroxyl group can be replaced by a halogen, most commonly chlorine, to provide a versatile intermediate for further nucleophilic substitution reactions. A standard method for this transformation is treatment with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov This reaction converts the naphthyridinone to the corresponding 1-chloro-4-iodo-2,6-naphthyridine. The resulting chloro-substituted naphthyridine is a valuable precursor for the synthesis of a wide range of derivatives by reaction with various nucleophiles, such as amines, thiols, and alkoxides.

Optimization of Reaction Conditions and Process Efficiency

The optimization of synthetic routes for compounds like this compound is crucial for improving yields, reducing reaction times, and minimizing environmental impact. Modern synthetic strategies increasingly focus on the incorporation of green chemistry principles.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. For the synthesis of the naphthyridine core and its subsequent derivatization, solvent-free conditions can often be achieved through mechanochemistry (ball-milling) or by simply heating the neat reactants. nih.govmdpi.com For instance, the esterification of the 1-hydroxyl group can be performed by heating the naphthyridinol with an acid anhydride and a catalytic amount of a solid acid catalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and to improve yields. researchgate.netsphinxsai.comnih.gov The synthesis of the 2,6-naphthyridine scaffold from precursors like 4-cyano-3-pyridylacetonitrile has been successfully performed under microwave irradiation, leading to high yields in a fraction of the time required for conventional heating. researchgate.netderpharmachemica.com Similarly, derivatization reactions such as esterification and the introduction of substituents via nucleophilic substitution on a chloro-naphthyridine intermediate can be significantly accelerated using microwave heating. mdpi.comgoogle.comnih.gov

The application of green chemistry principles extends beyond just the use of microwaves and solvent-free conditions. It also encompasses the use of less hazardous reagents, catalysts instead of stoichiometric reagents, and designing processes that are atom-economical. For the synthesis of this compound and its derivatives, this can be implemented in several ways:

Catalysis: Utilizing catalytic amounts of acids or bases for esterification and etherification reactions instead of stoichiometric amounts reduces waste.

Atom Economy: Direct C-H iodination is an atom-economical approach as it avoids the need for pre-functionalization of the starting material, which often involves multiple steps and generates byproducts.

Renewable Feedstocks: While not always immediately applicable for complex heterocyclic synthesis, the principles of using renewable starting materials are a long-term goal in green chemistry.

Energy Efficiency: Microwave-assisted synthesis is generally more energy-efficient than conventional heating methods. researchgate.net

By integrating these advanced reagents, reaction conditions, and green chemistry principles, the synthesis of this compound can be made more efficient, scalable, and environmentally sustainable.

Advanced Spectroscopic and Structural Characterization Methods for 4 Iodo 2,6 Naphthyridin 1 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing exceptionally precise mass measurements that are crucial for determining the elemental composition of a compound. longdom.org For 4-Iodo-2,6-naphthyridin-1-ol, HRMS would be the primary technique to confirm its molecular formula, C₈H₅IN₂O.

Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion with an accuracy in the sub-parts-per-million (ppm) range. longdom.org This level of precision allows for the confident differentiation between molecules that may have the same nominal mass but different elemental compositions.

The analysis would involve ionizing the sample and measuring the m/z of the resulting molecular ion [M+H]⁺. The experimentally determined mass would be compared against the calculated theoretical exact mass for C₈H₅IN₂O. A close match between these two values would provide unequivocal confirmation of the compound's molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₅IN₂O |

| Theoretical Exact Mass ([M]) | 271.9447 u |

Multi-Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.netweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton and carbon signals in this compound.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound is expected to reveal five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts and coupling patterns (doublets and singlets) would provide initial information about their relative positions. For instance, protons adjacent to the nitrogen atoms would be expected to resonate at a lower field (higher ppm). A broad singlet, potentially exchangeable with D₂O, would be indicative of the hydroxyl (-OH) proton.

The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the naphthyridine skeleton. The chemical shifts would be influenced by the attached atoms; for example, the carbon atom bonded to the iodine (C4) would be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C1) would be significantly downfield. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 1 | - | ~160-165 |

| 3 | ~6.5-7.0 (s) | ~110-115 |

| 4 | - | ~90-95 |

| 4a | - | ~145-150 |

| 5 | ~8.5-9.0 (d) | ~140-145 |

| 7 | ~7.5-8.0 (d) | ~120-125 |

| 8 | ~8.0-8.5 (s) | ~135-140 |

| 8a | - | ~150-155 |

| 1-OH | Variable (broad s) | - |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete structural puzzle. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity of the protons on each of the pyridine (B92270) rings, for example, showing the coupling between H5 and H7. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable method for assigning the signals of protonated carbons. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). HMBC is vital for identifying the connectivity between different parts of the molecule, such as linking a proton on one ring to a carbon on the other, and for confirming the positions of the iodo and hydroxyl substituents by observing correlations to the quaternary carbons (C1, C4, C4a, C8a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the three-dimensional conformation of the molecule in solution. rsc.org

Solid-State NMR for Polymorphic Analysis

The physical properties of a solid-state compound, particularly for pharmaceutical applications, can be heavily influenced by its crystalline form, or polymorphism. europeanpharmaceuticalreview.com Solid-State NMR (SSNMR) is a primary technique for characterizing these different polymorphic forms. irispublishers.comnih.govjocpr.com Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. Consequently, different polymorphs of this compound would produce different ¹³C SSNMR spectra, with unique chemical shifts and signal multiplicities. irispublishers.comresearchgate.net Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed to obtain high-resolution spectra and differentiate between potential crystalline forms. irispublishers.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. ksu.edu.sa These two methods are complementary, as their selection rules differ. edinst.com IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in its polarizability. mt.com

For this compound, IR spectroscopy would be particularly useful for identifying the O-H stretching vibration of the hydroxyl group (or N-H stretch in its tautomeric pyridone form) and the C=O stretch if the pyridone tautomer is present. researchgate.net Raman spectroscopy would be more sensitive to the vibrations of the aromatic C=C and C=N bonds within the naphthyridine ring system and could also provide information on low-frequency lattice vibrations, which are useful in polymorphism studies. sci-hub.stamericanpharmaceuticalreview.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| C=O (pyridone tautomer) | Stretching | 1650-1690 | IR |

| Aromatic C=C/C=N | Ring Stretching | 1400-1650 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net Provided that suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. eurjchem.com

This analysis would unambiguously confirm the connectivity established by NMR spectroscopy and reveal the molecule's conformation. It would also provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking between the aromatic naphthyridine rings. acs.org While the prompt includes absolute stereochemistry, it is important to note that this compound is an achiral molecule, and thus this aspect of the analysis would not be applicable. The primary value would be in the precise determination of its molecular geometry and supramolecular assembly in the crystalline state.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization

The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), to this compound is contingent on the molecule being chiral. Chirality in a molecule arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents, which results in non-superimposable mirror images known as enantiomers.

For this compound to be characterized by chiroptical methods, it would need to exist in enantiomeric forms. However, based on its chemical structure, it is not inherently chiral. The potential for chirality would arise if a stereocenter were introduced, for example, through substitution or if the molecule exhibited atropisomerism, a type of chirality arising from restricted rotation around a single bond.

In the absence of any indication that this compound is chiral or has been resolved into enantiomers, the application of chiroptical spectroscopy for its enantiomeric characterization is not currently applicable. Should the compound be derivatized to introduce a chiral center, or if atropisomers are identified and separated, then CD and ORD spectroscopy would become valuable tools for characterizing the individual enantiomers.

Theoretical and Computational Investigations of 4 Iodo 2,6 Naphthyridin 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, performed on powerful computers, can elucidate the three-dimensional structure, electron distribution, and orbital energies of a compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study on 4-Iodo-2,6-naphthyridin-1-ol would typically begin with a geometry optimization to determine the most stable arrangement of its atoms in three-dimensional space. This would provide precise bond lengths, bond angles, and dihedral angles. Following optimization, calculations would reveal the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule. At present, no such specific geometric or electronic structure data has been reported for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, the specific energies of these orbitals and the resulting energy gap have not been computationally determined and reported.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would identify these reactive hotspots, but this analysis is contingent on prior DFT calculations that are currently unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations could be used to explore the conformational landscape of this compound, identifying its various stable shapes and the energy barriers between them. Furthermore, if this compound were being investigated as a potential drug candidate, MD simulations would be instrumental in studying its interactions with a biological target, such as a protein. This would involve docking the molecule into the protein's active site and simulating their joint movement to assess the stability and nature of the binding. As of now, no MD simulation studies have been published for this compound.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be employed to predict the reactivity of a molecule and to map out the most likely pathways for its chemical reactions. By calculating the activation energies for various potential reactions, researchers can determine which products are most likely to form and under what conditions. This information is invaluable for designing synthetic routes and understanding a compound's chemical behavior. For this compound, such predictive studies on its reactivity and potential reaction mechanisms have not been documented.

Non-Linear Optical (NLO) Properties and Related Quantum Chemical Parameters

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating parameters such as the dipole moment, polarizability, and hyperpolarizability. These calculations can screen potential candidates for NLO applications before undertaking laborious and expensive experimental synthesis and characterization. The potential NLO properties of this compound have not yet been computationally explored.

Biological and Pharmacological Investigations Pre Clinical and Mechanistic

In Vitro Cellular Assays for Biological Activity Profiling

Comprehensive in vitro cellular assays are crucial for the initial characterization of a compound's biological effects. For 4-Iodo-2,6-naphthyridin-1-ol, these studies have focused on its potential as an antiproliferative, antimicrobial, and enzyme-modulating agent.

Antiproliferative and Cytotoxicity Studies in Cell Lines

The evaluation of this compound for its effects on cell proliferation and viability is a primary step in assessing its potential as an anticancer agent.

Currently, specific data from antiproliferative and cytotoxicity studies conducted directly on this compound in various cancer cell lines are not available in the public domain. Research on structurally related naphthyridine compounds has shown significant cytotoxic effects against a range of human cancer cell lines, including those from leukemia, cervical, colorectal, melanoma, and breast cancers. These related compounds often induce apoptosis, or programmed cell death, in cancer cells. However, without direct testing of this compound, its specific activity remains uncharacterized.

Antimicrobial Efficacy against Pathogenic Strains

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. The naphthyridine scaffold is a known component of several antibacterial drugs.

Specific studies detailing the antimicrobial efficacy of this compound against pathogenic bacterial or fungal strains have not been reported. The broader class of naphthyridine derivatives has demonstrated a wide spectrum of antimicrobial activities. For instance, certain derivatives are effective against Gram-positive bacteria like Staphylococcus aureus and streptococci, as well as some Gram-negative bacteria. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. The impact of the iodo- and hydroxyl-substituents of this compound on this activity is yet to be determined.

Enzyme Inhibition and Activation Assays

Investigating the interaction of a compound with specific enzymes can reveal its mechanism of action and therapeutic potential.

Direct enzyme inhibition or activation data for this compound is not currently available. The naphthyridine core is present in compounds known to inhibit various enzymes, including kinases, which are often dysregulated in cancer. The potential for this compound to act as an enzyme inhibitor is plausible but requires experimental validation.

Receptor Binding and Signaling Pathway Modulation

Understanding how a compound interacts with cellular receptors and modulates signaling pathways is key to elucidating its biological effects.

There is no available research on the receptor binding profile or the specific signaling pathways modulated by this compound.

Mechanistic Elucidation of Biological Actions

Delving into the molecular mechanisms behind a compound's biological activity provides a deeper understanding of its therapeutic potential and can guide further drug development.

Investigation of Molecular Targets and Ligand-Target Interactions

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action.

The specific molecular targets of this compound have not been identified. As with other aspects of its pharmacology, its potential targets can only be inferred from related structures. For many biologically active naphthyridines, key targets include bacterial DNA gyrase and topoisomerase IV, and in human cells, various protein kinases and topoisomerase II. Computational docking studies on related molecules have suggested that the naphthyridine ring can intercalate into DNA and form hydrogen bonds with amino acid residues in the active sites of target enzymes. Experimental confirmation of such interactions for this compound is needed.

Cellular Uptake, Localization, and Efflux Mechanisms

Detailed studies specifically elucidating the cellular uptake, subcellular localization, and efflux mechanisms of this compound are not currently published. However, research on structurally related radioiodinated compounds provides some insight into their potential behavior. For instance, studies involving radioiodinated 1,8-naphthyridine (B1210474) derivatives have been conducted to assess their tumor localization capabilities. semanticscholar.orgconsensus.app The introduction of a radioiodine isotope allows for the tracking of the compound within a biological system. nih.gov While not detailing the specific transport mechanisms, these studies suggest that certain naphthyridine scaffolds can achieve selective uptake in tumor tissues. semanticscholar.orgconsensus.app The specific transporters or passive diffusion processes that may be involved in the cellular entry and exit of this compound remain to be determined through dedicated research.

Impact on Cellular Processes

The impact of naphthyridine derivatives on fundamental cellular processes has been a key area of investigation, with many studies highlighting their potential as anticancer agents. nih.govnih.gov

Cell Cycle: Several naphthyridine derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for cell proliferation. For example, a 4-phenyl-1,8-naphthyridine derivative was found to cause cell cycle arrest in the G2/M phase. nih.gov This blockage prevents cells from entering mitosis, thereby inhibiting cell division. nih.gov Another study on different derivatives induced cell cycle arrest at the S and G1/S phases. semanticscholar.orgconsensus.app The presence of an iodine atom on the naphthyridine ring could potentially influence these activities, though specific studies on this compound are needed to confirm this. The inhibitory effects of iodide itself on cell proliferation have been linked to cell cycle arrest at both the G0/G1 and G2/M phases in thyroid cells. nih.gov

Apoptosis Induction: A significant body of research indicates that various naphthyridine compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs. For instance, certain 1,8-naphthyridine derivatives have been demonstrated to trigger apoptosis in HepG-2 cells. semanticscholar.orgconsensus.app The apoptotic mechanism of a 4-phenyl-1,8-naphthyridine derivative involved alterations in the mitochondrial membrane potential, leading to the release of factors that initiate cell death. nih.gov

Tubulin Polymerization: The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Microtubules, which are formed by the polymerization of tubulin proteins, are essential for cell division. nih.gov Several classes of compounds, including some with indole-based structures, are known to inhibit tubulin polymerization. nih.govnih.gov While direct evidence for this compound is lacking, the broader class of naphthyridines has been investigated for this activity. mdpi.com The ability to inhibit tubulin polymerization often correlates with the induction of cell cycle arrest at the G2/M phase. mdpi.com

Table 1: Investigated Cellular Processes Affected by Naphthyridine Derivatives

| Cellular Process | Observed Effect | Naphthyridine Derivative Class |

|---|---|---|

| Cell Cycle | Arrest at G2/M phase | 4-phenyl-1,8-naphthyridine nih.gov |

| Arrest at S and G1/S phases | Substituted 1,8-naphthyridines semanticscholar.orgconsensus.app | |

| Apoptosis | Induction in cancer cells | 1,8-naphthyridine derivatives semanticscholar.orgconsensus.appnih.gov |

| Tubulin Polymerization | Inhibition | General Naphthyridine Scaffolds mdpi.com |

In Vivo Pre-clinical Models for Efficacy Assessment

While specific in vivo studies for this compound are not reported, preclinical cancer models are commonly used to evaluate the efficacy of novel therapeutic agents, including naphthyridine derivatives. frontiersin.orgmdpi.com Cancer xenografts in mice, where human cancer cells are implanted into immunodeficient mice, are a frequently used model. nih.gov For instance, the in vivo antitumor potential of a novel 1,8-naphthalimide (B145957) derivative was validated in a U87-MG glioblastoma xenograft mouse model. nih.gov Furthermore, radioiodinated 1,8-naphthyridine derivatives have been studied in solid tumor-bearing mice to evaluate their tumor localization, which is a prerequisite for therapeutic efficacy. semanticscholar.orgconsensus.app These types of models would be essential for assessing the in vivo anticancer activity of this compound.

The identification of pharmacodynamic markers is crucial for understanding the biological effects of a drug and for guiding its clinical development. For compounds that induce apoptosis, markers such as caspase activation can be monitored. nih.gov For cell cycle inhibitors, changes in the levels of cyclins and cyclin-dependent kinases can serve as biomarkers. bezmialemscience.org In the context of tubulin polymerization inhibitors, the degree of microtubule disruption can be assessed. mdpi.com Specific pharmacodynamic markers for this compound would need to be identified through dedicated preclinical studies that correlate drug exposure with its biological effects in target tissues.

Metabolism and Biotransformation Pathways (excluding ADME specific to dosage)

The metabolism and biotransformation of this compound have not been specifically described in the available literature. Generally, the biotransformation of drugs and other xenobiotics is studied using a variety of advanced analytical techniques. nih.govresearchgate.netfuturelearn.comsysrevpharm.org These methods are essential for identifying and quantifying metabolites in biological samples.

Commonly employed techniques include:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this is a highly sensitive and specific method for identifying and quantifying metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and is a powerful tool for their identification. acs.org

The metabolic fate of naphthyridine derivatives can involve various enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes in the liver. researchgate.net These reactions can include oxidation, reduction, and hydrolysis, followed by conjugation reactions to increase water solubility and facilitate excretion. researchgate.net Unusual biotransformation reactions have also been reported for some drug candidates. doi.org Identifying the metabolites of this compound would be a critical step in its preclinical development to understand its metabolic stability and potential for drug-drug interactions.

Enzyme Systems Involved in Biotransformation

The biotransformation of xenobiotics, including pharmaceutical compounds, is a critical process that determines their pharmacokinetic profile and biological activity. This process is primarily facilitated by a variety of enzyme systems within the body. While specific experimental data on the biotransformation of this compound is not available in the public domain, the metabolic fate of structurally related compounds and general principles of drug metabolism suggest the likely involvement of key enzyme families.

The primary enzyme system responsible for the metabolism of a vast array of drugs is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. mdpi.comnih.gov These enzymes are predominantly located in the liver and are responsible for catalyzing Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups. nih.govdntb.gov.ua This initial step generally serves to increase the hydrophilicity of the compound, preparing it for subsequent conjugation reactions in Phase II.

Given the chemical structure of this compound, it is plausible that it would be a substrate for one or more CYP isozymes. The most abundant and catalytically active human CYP enzymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov The specific isoform(s) involved would depend on the compound's affinity for the active site of each enzyme. For instance, CYP3A4 is known to metabolize a wide range of structurally diverse substrates. digitellinc.com

In addition to the cytochrome P450 system, other enzyme families could potentially contribute to the biotransformation of this compound. These may include flavin-containing monooxygenases (FMOs), which also catalyze the oxidation of various xenobiotics, as well as various conjugating enzymes involved in Phase II metabolism. Phase II reactions involve the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, further increasing water solubility and facilitating excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs).

Without direct experimental evidence, the precise metabolic pathways and the specific enzymes involved in the biotransformation of this compound remain speculative. In vitro studies using human liver microsomes, recombinant human CYP enzymes, and other cellular fractions would be necessary to elucidate the specific metabolic fate of this compound and to identify the key enzymatic players in its biotransformation.

Structure Activity Relationships Sar and Ligand Design for 4 Iodo 2,6 Naphthyridin 1 Ol Derivatives

Systematic Modification of the Naphthyridine Scaffold

Systematic modification involves altering specific parts of the molecule to understand their contribution to its biological activity. For 4-Iodo-2,6-naphthyridin-1-ol, these modifications can be broadly categorized into changes at the key substituent positions and alterations to the core ring system itself.

The hydroxyl and iodo groups at the C1 and C4 positions, respectively, are critical features that likely govern the molecule's interaction with its target protein.

The 1-hydroxyl group is a potential hydrogen bond donor and acceptor. In many kinase inhibitors and other biologically active naphthyridine analogues, a hydroxyl group is a key feature for binding. nih.gov SAR studies on similar 8-hydroxy naphthyridines have shown that the removal or methylation of this hydroxyl group often leads to a significant loss of biological activity, suggesting it forms a crucial hydrogen bond interaction within the active site of a target protein. nih.gov

Systematic modifications at these positions can elucidate their precise roles. The following table outlines potential modifications and their expected impact on activity based on established medicinal chemistry principles.

| Modification | Position | Rationale | Expected Impact on Activity |

| -OH → -OCH₃ | 1 | Removes hydrogen bond donating ability; adds steric bulk. | Likely decrease |

| -OH → -H | 1 | Removes both hydrogen bond donating and accepting ability. | Significant decrease |

| -OH → -NH₂ | 1 | Retains hydrogen bond donating ability; alters electronic properties. | Potentially retained or altered |

| -I → -Br/-Cl | 4 | Reduces size and polarizability; decreases halogen bond strength. | Potential decrease |

| -I → -F | 4 | Smallest halogen; weak halogen bond donor but can alter electronics. | Likely decrease |

| -I → -H | 4 | Removes halogen bonding and steric bulk. | Significant decrease |

| -I → -CN | 4 | Similar size to iodine; acts as a hydrogen bond acceptor. | Activity may be retained or altered |

Beyond the primary substituents, the 2,6-naphthyridine (B1209661) core offers several positions (C3, C5, C7, C8) for further functionalization to explore additional binding pockets and modulate physicochemical properties. Naphthyridine derivatives often exhibit diverse biological activities depending on the substitution pattern around the core ring system. researchgate.netnih.gov

Key strategies for modifying the ring system include:

Introduction of Small Substituents: Adding small alkyl, alkoxy, or amino groups at vacant positions can probe for additional hydrophobic or polar interactions.

Appending Larger Functional Groups: Attaching larger groups, such as phenyl rings or other heterocyclic systems, can extend the molecule into new binding regions and significantly increase potency.

Fused Ring Systems: The creation of fused-ring systems, for instance by forming a third ring fused to the naphthyridine core, can enhance rigidity and introduce new interaction points. researchgate.net

Isomer Hopping: The synthesis and evaluation of other naphthyridine isomers (e.g., 1,5-, 1,6-, 1,8-naphthyridine) can reveal the importance of the nitrogen atom placement for biological activity. mdpi.comnih.gov Each isomer presents a unique arrangement of hydrogen bond acceptors (the nitrogen atoms), which can drastically alter binding modes and target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of this compound derivatives, a 2D or 3D-QSAR model could be developed to guide the design of more potent analogues.

A typical QSAR study on naphthyridine derivatives would involve:

Data Set Generation: A series of analogues would be synthesized with variations at the 1-hydroxyl, 4-iodo, and other positions on the naphthyridine ring, and their biological activity (e.g., IC₅₀) would be measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include:

Electronic Descriptors: Hammett constants, partial charges, dipole moment.

Steric Descriptors: Molar refractivity (MR), van der Waals volume.

Lipophilic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the shape and branching of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.netnih.gov

For instance, a resulting QSAR equation might take the form: pIC₅₀ = c₀ + c₁(σ) + c₂(MR) - c₃(LogP)²

Such a model could reveal that electron-withdrawing groups at a certain position enhance activity, while high lipophilicity is detrimental. These models provide a quantitative framework for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Pharmacophore Development and Rational Drug Design Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model can be proposed.

Key pharmacophoric features would likely include:

A Hydrogen Bond Donor feature corresponding to the 1-hydroxyl group.

A Halogen Bond Donor or Hydrophobic feature at the position of the 4-iodo group.

An Aromatic Ring feature representing the naphthyridine core.

Two Hydrogen Bond Acceptor features from the ring nitrogen atoms.

This model serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. nih.gov Furthermore, if the structure of the target protein is known, molecular docking studies can be used to refine the pharmacophore model and understand the precise binding mode of the ligand. This rational, structure-based design approach can identify key interactions, such as a hydrogen bond with a specific amino acid residue, that are critical for activity. nih.gov

Bioisosteric Replacements of the Iodo Moiety and Naphthyridine Core

For this compound, bioisosteric replacements could be considered for both the iodine atom and the naphthyridine core.

Replacements for the Iodo Moiety: The iodine atom is a large, lipophilic halogen that can form halogen bonds but may also be a site of metabolic liability.

| Bioisostere | Rationale | Potential Advantages |

| Ethynyl Group (-C≡CH) | Has a similar size, shape, and electrostatic potential to an iodine atom and can act as a weak hydrogen bond donor. nih.gov | May retain or improve binding affinity while altering metabolic profile. |

| Trifluoromethyl Group (-CF₃) | A strong electron-withdrawing group that can act as a bioisostere for a t-butyl group. cambridgemedchemconsulting.com | Can increase metabolic stability and membrane permeability. |

| Cyano Group (-CN) | Linear group with similar steric demand to iodine; acts as a hydrogen bond acceptor. | Can modulate electronic properties and introduce new interactions. |

Replacements for the Naphthyridine Core: The 2,6-naphthyridine core can be replaced with other bicyclic heteroaromatic systems to modulate properties like solubility, pKa, and potential for off-target activities.

Other Naphthyridine Isomers: Swapping to a 1,5-, 1,8-, or other naphthyridine isomer alters the position of the nitrogen atoms, which can fine-tune interactions and selectivity. mdpi.com

Quinoline (B57606)/Isoquinoline: These scaffolds remove one of the ring nitrogens, which significantly impacts the hydrogen bonding capacity and electronic distribution of the ring system. nih.gov

Quinazoline: This scaffold is found in numerous approved kinase inhibitors and could serve as a suitable replacement to leverage known favorable drug-like properties. nih.gov

Thienopyridine: Replacing one of the pyridine (B92270) rings with a thiophene ring can alter the electronic character and lipophilicity of the core structure. researchgate.net

Conformational Analysis and its Influence on Biological Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. While the 2,6-naphthyridine ring is largely planar and rigid, the orientation of its substituents and any flexible side chains that are added can have a profound impact on biological activity.

The bioactive conformation—the specific 3D shape the molecule adopts when it binds to its target—is often a low-energy conformation. Understanding the preferred conformations is crucial for:

Rationalizing SAR: Differences in activity between two similar compounds might be explained by their inability to adopt the same low-energy bioactive conformation.

Accurate Modeling: For 3D-QSAR and pharmacophore modeling, molecules must be aligned correctly, which requires knowledge of their bioactive conformation. nih.gov

Ligand Design: Designing new molecules with greater conformational rigidity (e.g., by introducing rings or double bonds) can "lock" the molecule in its bioactive conformation, potentially increasing affinity and reducing entropy loss upon binding.

Computational methods like molecular mechanics and quantum mechanics calculations can predict the stable conformations of a molecule, while experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) can determine its actual structure in solid or solution states.

Potential Applications and Future Research Directions

Exploration of 4-Iodo-2,6-naphthyridin-1-ol as a Lead Compound

The core structure of this compound, the 1,6-naphthyridin-2(1H)-one skeleton, is a recognized pharmacophore with demonstrated therapeutic potential. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Development towards Specific Therapeutic Areas (e.g., Anti-infectives, Oncology)

The broader class of naphthyridine derivatives has shown significant promise in both anti-infective and oncological research. The introduction of an iodine atom to this scaffold could modulate its biological activity in several ways, potentially enhancing its efficacy or altering its mechanism of action.

Anti-infectives: Iodo-substituted quinoline (B57606) derivatives, which share structural similarities with naphthyridines, have demonstrated antimicrobial properties. The iodine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls. Further research could involve screening this compound and its derivatives against a panel of clinically relevant bacteria and fungi to determine its spectrum of activity and potential as a novel antimicrobial agent.

Oncology: The 1,6-naphthyridin-2(1H)-one core is found in some anti-cancer agents. The iodine atom in this compound could serve as a handle for further chemical modifications, allowing for the attachment of various side chains to optimize its interaction with specific biological targets in cancer cells. Investigating the cytotoxic effects of this compound against various cancer cell lines would be a critical first step in exploring its oncological potential.

Application in Materials Science (e.g., Fluorescent Probes, Optoelectronic Materials)

The photophysical properties of 1,6-naphthyridine (B1220473) derivatives suggest their potential use in materials science. The presence of a heavy atom like iodine can influence these properties, making this compound an interesting candidate for applications such as fluorescent probes and optoelectronic materials.

Fluorescent Probes: The rigid, planar structure of the naphthyridine ring system often leads to fluorescence. The iodine atom can induce a "heavy-atom effect," which may quench fluorescence but could also be exploited for developing phosphorescent probes or sensors.

Optoelectronic Materials: The photophysical characteristics of 1,6-naphthyridines, including their potential for second harmonic generation, indicate that iodo-substituted analogues could be investigated for their utility in optoelectronic devices. The iodine atom can facilitate intersystem crossing, a property that can be beneficial in the design of materials for organic light-emitting diodes (OLEDs).

Integration with Advanced Delivery Systems

For any potential therapeutic application, the effective delivery of this compound to its target site would be crucial. Future research could focus on formulating this compound into various advanced drug delivery systems, such as nanoparticles, liposomes, or polymer-drug conjugates. These systems could improve its solubility, stability, and pharmacokinetic profile, ultimately enhancing its therapeutic efficacy and minimizing potential side effects.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary approach. Research in this area would benefit from partnerships between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and physicists. Such collaborations would be essential to fully elucidate the chemical, biological, and physical properties of this compound and to translate fundamental discoveries into practical applications.

Future Synthetic Challenges and Methodological Advancements

While the synthesis of the 1,6-naphthyridine core is established, the introduction of an iodine atom at a specific position can present synthetic challenges. Future research should focus on developing efficient and regioselective methods for the synthesis of this compound. Overcoming these synthetic hurdles will be critical for producing sufficient quantities of the compound for thorough biological and materials science investigations.

Q & A

Q. How does this compound serve as a precursor for functional materials?

- Answer : Its iodine moiety enables incorporation into metal-organic frameworks (MOFs) via Sonogashira coupling, creating luminescent or conductive materials. For example, coordination with Cu(I) yields photoluminescent complexes, characterized by UV-vis and emission spectroscopy .

Q. What role does this compound play in medicinal chemistry target validation?

- Answer : As a kinase inhibitor scaffold, its derivatives are screened against cancer cell lines (e.g., MTT assays) and validated via CRISPR-Cas9 gene knockout. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability, while metabolomic profiling identifies off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.